molecular formula C14H13NO3 B14466233 N-Hydroxy-N-(4-phenoxyphenyl)acetamide CAS No. 71708-92-4

N-Hydroxy-N-(4-phenoxyphenyl)acetamide

Cat. No.: B14466233
CAS No.: 71708-92-4
M. Wt: 243.26 g/mol
InChI Key: CBCRJEHXQUNGAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-N-(4-phenoxyphenyl)acetamide (CAS 71708-92-4) is a synthetic acetamide derivative of interest in chemical and pharmaceutical research. This compound features a phenoxyphenyl group and a unique N-hydroxy substituent on the acetamide nitrogen, a structural motif that may enhance lipophilicity and influence its binding to biological targets compared to simpler acetamides . The phenoxyphenyl moiety is a key structural feature found in compounds with demonstrated biological activity. For instance, the closely related analog N-(4-Phenoxyphenyl)acetamide has been reported to exhibit submicromolar antiviral activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), while showing selectivity by not acting against herpes simplex virus (HSV-1/2), suggesting a distinct and novel mechanism of action . The structural characteristics of this compound make it a valuable building block for the synthesis of more complex molecules and a candidate for use in multitarget-directed ligand research . It serves as a key intermediate in the exploration of new chemical entities, particularly in the development of analgesic and antipyretic prodrugs and hybrids designed to mitigate hepatotoxicity risks associated with some existing medications . This product is intended for research purposes in laboratory settings only. It is not meant for human or veterinary diagnostic or therapeutic use. Researchers can purchase this compound from suppliers like BenchChem, which offers it for sale in quantities dedicated to scientific investigation .

Properties

CAS No.

71708-92-4

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

N-hydroxy-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C14H13NO3/c1-11(16)15(17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-10,17H,1H3

InChI Key

CBCRJEHXQUNGAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(4-phenoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-phenoxyaniline with acetic anhydride in the presence of a base, followed by the introduction of a hydroxylamine derivative. The reaction conditions typically include a solvent such as acetic acid and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves multi-step processes to ensure high yield and purity. One-pot synthesis methods have been developed to streamline the production process. For example, the reductive carbonylation of nitrobenzene catalyzed by palladium (II) complexes in dilute acetic acid has been shown to produce this compound with high selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Hydroxy-N-(4-phenoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy and acetamide groups contribute to its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between N-Hydroxy-N-(4-phenoxyphenyl)acetamide and its analogs:

Compound Name Molecular Formula Substituents Biological Activity Key References
This compound C₁₄H₁₃NO₃ (inferred) Phenoxyphenyl, N-hydroxy Antiviral (inferred from analogs; mechanism likely distinct from non-phenoxy derivatives)
N-Hydroxy-N-(4-hydroxyphenyl)acetamide C₈H₉NO₃ 4-Hydroxyphenyl, N-hydroxy Antioxidant, analgesic (similar to paracetamol derivatives)
N-(4-Phenoxyphenyl)acetamide C₁₄H₁₃NO₂ Phenoxyphenyl Antiviral (EC₅₀: 5.5–12 μM against HCMV and VZV)
2-Hydroxy-N-(4-phenoxyphenyl)acetamide C₁₄H₁₃NO₃ Phenoxyphenyl, hydroxyl on acetamide Not reported; hydroxyl may enhance solubility
2-Phenoxy-N-(4-phenoxyphenyl)acetamide C₂₀H₁₇NO₃ Dual phenoxy groups Unknown; increased steric bulk may reduce bioavailability
N-(3-Chloro-4-hydroxyphenyl)acetamide C₈H₈ClNO₂ Chloro, hydroxyl on phenyl Photodegradation product of paracetamol; toxicity undefined

Key Research Findings

  • Antiviral Activity: N-(4-Phenoxyphenyl)acetamide derivatives exhibit submicromolar activity against HCMV and VZV, with EC₅₀ values as low as 5.5 μM . The addition of a phenoxy group broadens the antiviral spectrum compared to simpler acetamides.
  • Mechanistic Specificity: Analogs with phenoxyphenyl groups show inactivity against herpes simplex virus (HSV-1/2), suggesting a novel mechanism of action distinct from classical antiviral agents .
  • Impact of Substituents: Hydroxyl Groups: Introduction of a hydroxyl (e.g., N-Hydroxy-N-(4-hydroxyphenyl)acetamide) may improve solubility but reduce metabolic stability . Bulkier Groups: Compounds with dual phenoxy or triazole substituents (e.g., ) show reduced bioavailability due to steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.